15-KETE

Description

Eicosanoid Pathways and Lipid Mediator Context

Eicosanoids are a diverse group of signaling molecules derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA). These lipid mediators play crucial roles in numerous physiological and pathological processes, including inflammation, immunity, and vascular function. The main enzymatic pathways involved in eicosanoid biosynthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. upenn.edu These enzymes convert AA and other PUFAs into various oxygenated derivatives, such as prostaglandins, thromboxanes, leukotrienes, hydroxyeicosatetraenoic acids (HETEs), and oxoeicosatetraenoic acids (oxo-ETEs). upenn.edu

15-Oxo-ETE belongs to the class of oxo-eicosatetraenoic acids, which are oxidized metabolites of lipid hydroperoxides. upenn.edu Its formation is linked to both the LOX and COX pathways, typically arising from the further metabolism of 15-HETE. upenn.eduacs.orgnih.govnih.gov As a bioactive lipid mediator, 15-Oxo-ETE can exert effects in an autocrine and/or paracrine manner, influencing the behavior of the cells that produce it and nearby cells. upenn.edu

Overview of 15-Oxo-ETE as a Bioactive Lipid

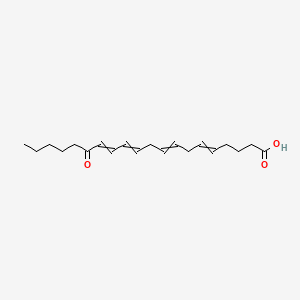

15-Oxo-ETE, chemically known as (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid, is a derivative of arachidonic acid featuring an oxo group at position 15 and specific double bond configurations. ebi.ac.uknih.gov It is formed endogenously through the oxidation of 15-HETE, a product of arachidonic acid metabolism primarily via the 15-lipoxygenase (15-LO) and cyclooxygenase-2 (COX-2) pathways. upenn.eduacs.orgnih.govnih.gov The conversion of 15(S)-HETE to 15-oxo-ETE is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). upenn.eduacs.orgnih.govnih.gov This enzymatic step is significant because while 15-PGDH is often associated with the inactivation of prostaglandins, it "activates" 15(S)-HETE by converting it to the electrophilic α,β-unsaturated ketone, 15-oxo-ETE. acs.orgnih.gov

Research findings indicate that 15-oxo-ETE possesses biological activities. It has been shown to inhibit the proliferation of human vascular vein endothelial cells by suppressing DNA synthesis, suggesting a potential anti-angiogenic role. upenn.edunih.govresearchgate.net Additionally, 15-oxo-ETE has been implicated in modulating inflammatory signaling pathways. nih.gov It can activate Nrf2-regulated antioxidant responses and inhibit NF-κB-mediated pro-inflammatory responses, potentially through the inhibition of IKKβ. nih.gov The electrophilic nature of 15-oxo-ETE allows it to form Michael adducts with nucleophilic cysteines in proteins, which is thought to contribute to its signaling actions. nih.gov

Historical Perspective of 15-Oxo-ETE Discovery and Early Research

The formation of 15-oxo-ETE was first reported over 30 years ago as a product resulting from the 15-PGDH-mediated oxidation of 15(S)-hydroperoxy-5,8,11,13-(Z,Z,Z,E)-eicosatetraenoic acid in rabbit lung. nih.govresearchgate.netnih.gov Despite this early identification, the pharmacological significance of 15-oxo-ETE formation was not established at that time. nih.govresearchgate.netnih.gov

More recent research has revisited the biosynthesis and potential roles of 15-oxo-ETE. Studies have evaluated its formation through 15-LO-1-mediated arachidonic acid metabolism in human monocytes and mouse macrophages. nih.govnih.gov Targeted lipidomics approaches have been employed to identify and quantify 15-oxo-ETE as a major AA-derived LO metabolite in these cell types. upenn.edunih.govnih.gov These studies confirmed that 15(S)-HETE is a primary precursor of 15-oxo-ETE in the 15-LO-1 pathway and that macrophage-derived 15-PGDH is responsible for catalyzing this conversion. nih.govnih.gov The identification of 15-oxo-ETE as a metabolite of COX-2-mediated AA metabolism in rat intestinal epithelial cells further highlighted its presence through different enzymatic routes. acs.orgebi.ac.uk The growing body of research underscores the renewed interest in understanding the biological activities and significance of this bioactive lipid mediator.

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H30O3 |

|---|---|

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

15-oxoicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |

Clé InChI |

YGJTUEISKATQSM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |

Synonymes |

15-KETE 15-keto-5,8,11,13-eicosatetraenoic acid |

Origine du produit |

United States |

Biosynthesis and Endogenous Formation of 15 Oxo Ete

Precursor Pathways from Arachidonic Acid (AA)

The biosynthesis of 15-Oxo-ETE begins with the oxygenation of arachidonic acid, leading to the formation of intermediate products that are subsequently converted to 15-Oxo-ETE.

Role of 15-Lipoxygenase (15-LOX) Pathway

The 15-lipoxygenase pathway is a major route for the formation of precursors to 15-Oxo-ETE. 15-LOX (specifically 15-LOX-1 and 15-LOX-2 in humans) catalyzes the oxygenation of arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). reactome.orgwikipedia.orgencyclopedia.pub This hydroperoxide is then rapidly reduced by cellular peroxidases to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). reactome.orgwikipedia.orgwikipedia.org Studies in human monocytes and mouse RAW macrophages expressing human 15-LO-1 have shown that 15-Oxo-ETE is a major AA-derived LO metabolite. nih.govebi.ac.uknih.govresearchgate.net The production of both 15(S)-HETE and 15-Oxo-ETE in these cells was significantly inhibited by a 15-LO inhibitor, confirming the involvement of 15-LO-1 in their formation from endogenous AA. nih.govebi.ac.uknih.gov

Contribution of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) also contributes to the formation of precursors that can lead to 15-Oxo-ETE. COX-2 metabolizes arachidonic acid primarily to prostaglandins, but it can also produce small amounts of 11(R)-HETE and a racemic mixture of 15-HETEs, consisting of approximately 78% 15(S)-HETE and 22% 15(R)-HETE. wikipedia.org In rat intestinal epithelial cells stably expressing COX-2, 15(S)-HETE was formed and metabolized to 15-Oxo-ETE. acs.org COX-2-mediated formation of 15-oxo-ETE can potentially be derived from 15(S)-HpETE, 15(S)-HETE, or the corresponding 15(R)-enantiomers. nih.gov

Formation from 15-Hydroxyeicosatetraenoic Acid (15-HETE)

15-Hydroxyeicosatetraenoic acid (15-HETE), particularly the 15(S) isomer, is established as a direct precursor to 15-Oxo-ETE. wikipedia.orgnih.govebi.ac.uknih.govmdpi.comresearchgate.netupenn.edu This conversion involves the oxidation of the hydroxyl group at the C-15 position. While 15(S)-HETE is the predominant precursor in the 15-LO-1 pathway, 15-Oxo-ETE can also be formed from 15(R)-HETE, which can be generated by acetylated COX-2. wikipedia.orgupenn.edu The conversion of 15(S)-HETE to 15-Oxo-ETE has been observed in various cell types, including macrophages and monocytes. nih.govebi.ac.uknih.govacs.org

Enzymatic Regulation of 15-Oxo-ETE Synthesis

The final step in the formation of 15-Oxo-ETE from its hydroxylated precursors is catalyzed by specific dehydrogenase enzymes.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) is a key enzyme responsible for the oxidation of 15(S)-HETE to 15-Oxo-ETE. reactome.orgnih.govebi.ac.uknih.govacs.orgresearchgate.netupenn.edunih.govcas.cz This enzyme catalyzes the NAD+-mediated oxidation of the 15(S)-hydroxyl group of various eicosanoids, including 15(S)-HETE. nih.govacs.orgnih.gov Studies using a specific 15-PGDH inhibitor, CAY10397, have demonstrated a significant reduction in 15-Oxo-ETE production and a corresponding increase in 15(S)-HETE levels, confirming the role of 15-PGDH in this conversion. nih.govebi.ac.uknih.govmdpi.com While 15-PGDH is known for inactivating prostaglandins, it "activates" 15(S)-HETE by converting it to the electrophilic 15-Oxo-ETE. acs.orgmdpi.comnih.gov

Role of Specific Lipoxygenase Isoforms

While 15-LOX isoforms (ALOX15 and ALOX15B) are crucial for generating the 15-HpETE and 15-HETE precursors, they are not directly involved in the final oxidation step to form 15-Oxo-ETE. reactome.orgwikipedia.org The role of specific lipoxygenase isoforms lies in determining the initial oxygenation product of arachidonic acid, thereby providing the substrate (primarily 15(S)-HETE) for 15-PGDH-mediated oxidation to 15-Oxo-ETE. nih.govebi.ac.uknih.govmdpi.com The activity of 15-LOX-1, for example, is directly linked to the production of 15(S)-HETE, which is then converted to 15-Oxo-ETE. nih.govebi.ac.uknih.gov

Cellular and Tissue-Specific Biosynthesis

The biosynthesis of 15-Oxo-ETE occurs in various cell types and tissues, reflecting the distribution of the necessary enzymes, primarily 15-LO and 15-PGDH nih.govupenn.edu.

Macrophage and Monocyte Contributions

Macrophages and monocytes play a significant role in the biosynthesis of 15-Oxo-ETE. Studies have evaluated 15-lipoxygenase (LO)-1-mediated arachidonic acid metabolism to 15-oxo-ETE in human monocytes and mouse RAW macrophages nih.govnih.govresearchgate.net. In these cells, 15-oxo-ETE was identified as a major AA-derived LO metabolite nih.govupenn.eduresearchgate.net. The conversion of 15(S)-HETE to 15-oxo-ETE in macrophages is catalyzed by macrophage-derived 15-PGDH nih.govebi.ac.uknih.govresearchgate.net. Inhibition of 15-PGDH in macrophages significantly reduced the production of 15-oxo-ETE and the metabolism of 15(S)-HETE, confirming the role of this enzyme in the conversion nih.govnih.govresearchgate.net.

Epithelial Cell Synthesis

Epithelial cells are also involved in the synthesis of 15-Oxo-ETE. The gene encoding for 15-lipoxygenase (15-LO), ALOX15, has been found to be significantly elevated in epithelial cells of nasal polyps from patients with aspirin-exacerbated respiratory disease (AERD) nih.govatsjournals.orgnih.gov. Epithelial cells, particularly in the context of interactions with mast cells, can contribute to the synthesis of 15-Oxo-ETE nih.govatsjournals.org. Furthermore, rat intestinal epithelial cells that express cyclooxygenase-2 (COX-2) have been shown to metabolize arachidonic acid to 15-oxo-ETE ebi.ac.ukacs.orgacs.org. This COX-2 mediated pathway can produce 15-oxo-ETE from 15(S)-HPETE, 15(S)-HETE, or their corresponding 15(R)-enantiomers nih.gov.

Other Relevant Cell Types in Endogenous Production

Beyond macrophages, monocytes, and epithelial cells, other cell types have been implicated in the endogenous production of oxo-ETEs, including 5-oxo-ETE and its analogs. While the primary focus here is on 15-oxo-ETE, research on related oxo-ETEs like 5-oxo-ETE provides insights into the broader cellular landscape of these compounds. Human neutrophils, eosinophils, B-lymphocytes, dendritic cells, platelets, airway epithelial cells and smooth muscle cells, vascular endothelial cells, and skin keratinocytes have been found or suggested to produce 5-oxo-ETE wikipedia.orgencyclopedia.pub. This suggests that the enzymatic machinery for generating oxo-ETE structures may be present in a diverse range of cell types, potentially contributing to 15-oxo-ETE formation as well, particularly through transcellular mechanisms. Mast cells have also been observed to produce 15-oxo-ETE nih.govmdpi.com.

Kinetics of 15-Oxo-ETE Formation and Turnover

The formation and turnover of 15-Oxo-ETE involve specific kinetic parameters. In rat intestinal epithelial cells, 15-(S)-HETE and 15-oxo-ETE concentrations declined in the cell media during prolonged incubations with pseudo-first-order rate constants of 0.0121 and 0.0073 min⁻¹, respectively acs.org. In R15L cells (mouse RAW macrophages expressing human 15-LO-1), the half-life for the metabolism of 15(S)-HETE to 15-oxo-ETE was determined to be 21 minutes, with the peak level for 15-oxo-ETE formation occurring around 5 minutes mdpi.com. The half-life for 15-oxo-ETE itself in these cells was reported as 11 minutes nih.govmdpi.com.

Data on 15-Oxo-ETE kinetics in R15L cells:

| Metabolite | Precursor | Half-life (min) | Peak Formation (min) |

| 15(S)-HETE | AA | 21 mdpi.com | - |

| 15-Oxo-ETE | 15(S)-HETE | 11 nih.govmdpi.com | ~5 mdpi.com |

These findings highlight the relatively rapid turnover of both 15(S)-HETE and 15-Oxo-ETE in cellular systems.

Transcellular Biosynthesis Mechanisms

Transcellular biosynthesis is a mechanism by which cells of one type can contribute to the formation of lipid mediators in nearby cells wikipedia.orgencyclopedia.pubkarger.com. This process can be relevant to 15-Oxo-ETE production. While described more extensively for 5-oxo-ETE, the principle applies to other oxo-ETEs. Cells that express enzymes like 15-LO may release intermediate products, such as 15(S)-HETE, which can then be taken up by neighboring cells that possess the necessary dehydrogenase activity (like 15-PGDH) to convert 15(S)-HETE to 15-Oxo-ETE nih.gov. This transcellular metabolism can occur at sites where different cell types congregate, potentially augmenting 15-oxo-ETE production in specific microenvironments wikipedia.orgencyclopedia.pub. For example, interactions between epithelial cells (expressing 15-LO) and mast cells or macrophages (expressing 15-PGDH) have been suggested as a route for 15-oxo-ETE synthesis via transcellular metabolism in nasal polyp tissues nih.govatsjournals.orgnih.gov.

15-Oxo-ETE, a metabolic product of arachidonic acid, plays a role in various cellular processes, including inflammation and oxidative stress responses. It is primarily generated from 15(S)-HETE through the action of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) wikipedia.orgmdpi.comacs.orgnih.gov. The metabolism and inactivation of 15-Oxo-ETE are crucial for regulating its biological activity and facilitating its clearance from the body.

Metabolism and Inactivation Pathways of 15 Oxo Ete

Molecular and Cellular Mechanisms of 15 Oxo Ete Action

Electrophilic Properties and Protein Adduction

The presence of an α,β-unsaturated ketone makes 15-oxo-ETE a Michael acceptor, capable of undergoing Michael addition reactions with nucleophilic residues in proteins, primarily cysteine thiols nih.govwikipedia.orgnih.gov. This covalent modification, known as protein adduction or alkylation, is a key mechanism by which electrophilic fatty acids like 15-oxo-ETE exert their biological effects nih.gov.

Michael Adduct Formation with Nucleophilic Cysteines

15-oxo-ETE readily forms Michael adducts with reactive nucleophilic cysteines in various proteins nih.gov. This adduction can alter protein function, thereby modulating downstream signaling pathways nih.gov. The formation of 15-oxo-ETE-GSH adducts, catalyzed by glutathione (B108866) S-transferases (GSTs), has been observed, indicating that glutathione is an abundant nucleophile that can react with 15-oxo-ETE nih.gov. These adducts can be further metabolized nih.govacs.org. Studies have characterized the structure of 15-oxo-ETE-GSH adducts, identifying product ions representing the conjugate nih.gov.

Identification of Target Proteins and Molecular Interactions

The electrophilic nature of 15-oxo-ETE allows it to target and covalently modify specific proteins through adduction to cysteine residues nih.govwikipedia.orgmdpi.com. This interaction can lead to the modulation of the function of these target proteins nih.gov. While research is ongoing to identify all target proteins, studies have indicated that 15-oxo-ETE's signaling actions are derived from its ability to form Michael adducts with reactive nucleophilic cysteines in transcription factors and pro-inflammatory enzymes nih.gov. For instance, 15-oxo-ETE is capable of inhibiting NF-κB signaling through targeting IKKβ nih.govmdpi.com. The covalent adduction of electrophiles to protein targets can lead to the accumulation of these adducts over time, potentially having a significant impact on signaling pathways nih.gov.

Modulation of Intracellular Signaling Pathways

15-oxo-ETE is known to modulate several intracellular signaling pathways, contributing to its diverse biological effects nih.gov. Two key pathways influenced by 15-oxo-ETE are the Nrf2-mediated antioxidant response and NF-κB-mediated pro-inflammatory signaling nih.gov.

Activation of Nrf2-Mediated Antioxidant Response

15-oxo-ETE is a known activator of the Nrf2-regulated antioxidant response nih.govwikipedia.orgplos.org. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) plays a crucial role in regulating the expression of antioxidant and cytoprotective genes plos.orgresearchgate.netfrontiersin.org. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation plos.orgfrontiersin.org. Electrophiles, including 15-oxo-ETE, can modify cysteine residues in Keap1, leading to the dissociation of Nrf2 from Keap1 plos.org. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoters of target genes, thereby inducing their expression plos.orgresearchgate.netfrontiersin.org.

A key downstream target of Nrf2 is Heme Oxygenase-1 (HO-1) nih.govplos.orgrsc.org. 15-oxo-ETE has been shown to induce HO-1 expression nih.gov. Studies in cell cultures, such as THP-1 cells, have demonstrated that 15-oxo-ETE treatment leads to a significant increase in HO-1 protein expression in a concentration- and time-dependent manner nih.gov. The induction of HO-1 expression is considered a marker of activation of the Nrf2-mediated antioxidant response nih.gov. The cumulative formation of 15-oxo-ETE-Keap1 adducts is likely responsible for the increased induction of HO-1 expression over time nih.gov.

Inhibition of NF-κB-Mediated Pro-inflammatory Signaling

15-Oxo-ETE has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govnih.govmdpi.com This inhibition contributes to its anti-inflammatory properties. nih.govwikipedia.org

IKKβ Inhibition Mechanisms

A key mechanism by which 15-oxo-ETE inhibits NF-κB signaling is through the inhibition of IKKβ (Inhibitor of κB kinase beta). nih.govwikipedia.orgnih.gov IKKβ is a crucial kinase in the NF-κB pathway, responsible for phosphorylating the inhibitory IκB proteins, leading to their degradation and subsequent activation of NF-κB. nih.gov Studies using recombinant human IKKβ have demonstrated that 15-oxo-ETE dose-dependently decreases IKKβ kinase activity. nih.gov This inhibition is attributed to the electrophilic nature of 15-oxo-ETE, which can form Michael adducts with reactive nucleophilic cysteines in IKKβ, thereby impairing its function. nih.govwikipedia.org

Downregulation of Pro-inflammatory Cytokine Expression (TNFα, IL-6, IL-1β)

The inhibition of the NF-κB pathway by 15-oxo-ETE leads to a downstream reduction in the expression of various pro-inflammatory cytokines. nih.govmdpi.com Research in cell cultures, such as THP-1 cells stimulated with lipopolysaccharide (LPS), has shown that 15-oxo-ETE significantly abrogates the induction of TNFα, IL-6, and IL-1β mRNA expression. nih.gov For instance, simultaneous treatment of THP-1 cells with LPS and 25 µM 15-oxo-ETE resulted in substantial decreases in the relative expression of these cytokines compared to LPS treatment alone. nih.gov

Here is a summary of the effect of 15-oxo-ETE on LPS-induced cytokine expression in THP-1 cells:

| Cytokine | Decrease in Relative Expression (with 25 µM 15-oxo-ETE + LPS vs. LPS alone) |

| TNFα | 86% |

| IL-6 | 98% |

| IL-1β | 61% |

This data highlights the potent inhibitory effect of 15-oxo-ETE on the expression of key mediators of inflammation. nih.gov

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

15-Oxo-ETE has been identified as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. jst.go.jpembopress.orgmdpi.commdpi.comresearchgate.net PPARs are nuclear receptors that play crucial roles in regulating gene expression involved in metabolism, differentiation, and inflammation. mdpi.comconicet.gov.ar

PPARγ Ligand Activity and Receptor Modulation

15-Oxo-ETE functions as a PPARγ ligand and can modulate its activity. jst.go.jpembopress.orgmdpi.commdpi.comresearchgate.net Studies have shown that 15-oxo-ETE can covalently react with Cys285 within the ligand-binding domain (LBD) of PPARγ through a Michael addition reaction. jst.go.jpmdpi.com This covalent modification is associated with the activation of PPARγ transcription. jst.go.jpmdpi.com The binding of 15-oxo-ETE to PPARγ can induce conformational changes in the receptor. jst.go.jp Specifically, the configuration of 15-oxo-ETE when bound to PPARγ is described as being parallel with the helix H3 axis, interacting with helix H5 and the β-sheet. jst.go.jpmdpi.com This binding mode and the resulting conformational changes contribute to the receptor's transcriptional activity. jst.go.jpmdpi.com 15-Oxo-ETE is considered a partial agonist for PPARγ. mdpi.com

PPAR-Independent Mechanisms

While 15-oxo-ETE interacts with PPARγ, some of its biological effects may also occur through PPAR-independent mechanisms. nih.gov The electrophilic nature of 15-oxo-ETE allows it to interact with various proteins by forming covalent adducts with nucleophilic residues, particularly cysteines. nih.govwikipedia.org This ability to modify proteins covalently can lead to altered protein function, independent of PPAR activation. nih.govwikipedia.org For example, its inhibition of IKKβ is a direct protein interaction not mediated by PPARs. nih.govwikipedia.orgnih.gov The similar structural features between 15-oxo-ETE and other electrophilic lipids like 15d-PGJ2, which can act through PPARγ-independent mechanisms involving covalent binding to proteins like IKKβ or the p50 subunit of NF-κB, suggest that 15-oxo-ETE may also utilize such pathways. nih.gov

Effects on Enzyme Activities

Beyond its effects on signaling kinases like IKKβ, 15-oxo-ETE has also been shown to influence the activity of other enzymes. nih.govwikipedia.org Its electrophilic nature makes it a potential target for reaction with nucleophilic centers in enzymes, leading to inhibition or modulation of their activity. nih.govwikipedia.org For instance, in a cell-free system, 15-oxo-ETE has been reported to be a moderately potent inhibitor of 12-lipoxygenase (12-LOX), although it did not significantly inhibit other human lipoxygenases tested. wikipedia.org This inhibition of 12-LOX could potentially impact the formation of its metabolic products, such as 12-HETE and hepoxilins. wikipedia.org The formation of adducts with glutathione S-transferases (GSTs) is another example of 15-oxo-ETE interacting with enzyme systems, which affects its own metabolism and bioavailability. nih.govnih.gov

Inhibition of Lipoxygenase Isoforms (e.g., 12-LOX)

Research indicates that 15-oxo-ETE can act as an inhibitor of certain lipoxygenase (LOX) isoforms. In a cell-free system, 15-oxo-ETE has been identified as a moderately potent inhibitor of human platelet 12-lipoxygenase (h12-LOX), exhibiting an IC₅₀ value of 1 ± 0.1 μM. escholarship.org This inhibitory effect appears to be selective, as 15-oxo-ETE did not inhibit other human lipoxygenases tested under similar conditions. wikipedia.orgescholarship.org

Further kinetic studies have characterized the nature of 15-oxo-ETE's inhibition of h12-LOX. Steady-state inhibition kinetic experiments determined that 15-oxo-ETE functions as a mixed inhibitor against h12-LOX. escholarship.orgescholarship.org These studies yielded a Kic value of 0.087 ± 0.008 μM and a Kiu value of 2.10 ± 0.8 μM. escholarship.org This suggests that 15-oxo-ETE can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover.

Other Enzymatic Interactions

Beyond its interaction with 12-LOX, 15-oxo-ETE engages in other significant enzymatic and protein interactions that contribute to its cellular effects. A key mechanism involves its electrophilic nature, allowing it to form Michael adducts with nucleophilic residues, particularly cysteines, in various proteins, including enzymes and transcription factors. wikipedia.orgnih.gov

One notable interaction is the inactivation of IKKβ (IKK2) in cultured human monocytes (THP-1 cells). wikipedia.orgnih.gov By inhibiting IKKβ, 15-oxo-ETE can block NF-κB-mediated pro-inflammatory responses, such as the production of pro-inflammatory cytokines like TNFα, interleukin 6, and IL-1β. wikipedia.orgnih.gov Studies suggest that 15-oxo-ETE may target cysteine 179 of IKKβ, although proteomic analysis is required for definitive confirmation. nih.gov

Furthermore, 15-oxo-ETE has been shown to activate anti-oxidant responses. wikipedia.orgnih.gov This is mediated through the activation of the Nrf2 (NFE2L2) pathway, which involves forcing cytosolic KEAP1 to release Nrf2. wikipedia.org The released Nrf2 then translocates to the nucleus, binds to the anti-oxidant response element (ARE), and induces the expression of various anti-oxidant enzymes. wikipedia.org Research in THP-1 cells treated with 15-oxo-ETE demonstrated the induction of hemoxygenase-1 (HO-1) and NADPH-quinone oxidoreductase (NQO1) protein expression. nih.gov

| Enzyme Expression in THP-1 Cells Treated with 15-Oxo-ETE |

| Treatment |

| Control |

| 15-oxo-ETE (25 μM) |

| Control |

| 15-oxo-ETE (25 μM) |

Note: Data is based on observations from Figure 3a-b in reference nih.gov. "Significantly Induced" indicates a statistically significant increase compared to the control.

15-Oxo-ETE can also be conjugated with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.gov The formation of these adducts represents a potential detoxification pathway for 15-oxo-ETE and can influence its effective intracellular concentration and signaling capacity. nih.gov

While 15-oxo-ETE is primarily formed from 15(S)-HETE by 15-PGDH wikipedia.orgresearchgate.netnih.govacs.org, it can also be further metabolized by other enzymes. For instance, 15-LOX-2 has been reported to metabolize 15-oxo-ETE into novel hepoxilins, specifically 14,15-HXA₃ and 14,15-HXB₃. wikipedia.org

Furthermore, 15-oxo-ETE has been identified as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). nih.govencyclopedia.pub Activation of PPARγ can influence various cellular processes, including cell proliferation and differentiation. nih.gov

Studies have also shown that 15-oxo-ETE can inhibit the proliferation of certain cell types, including human umbilical vein endothelial cells and some cancer cell lines. wikipedia.orgnih.gov While the exact protein targets for these effects are not fully defined, the mechanism is hypothesized to involve protein adduction due to the electrophilic nature of 15-oxo-ETE. wikipedia.org

Role of 15 Oxo Ete in Cellular Processes and Physiological Regulation

Regulation of Cell Proliferation and Angiogenesis

15-Oxo-ETE has been identified as a potent modulator of cell growth and the formation of new blood vessels, a process known as angiogenesis. Its effects are primarily inhibitory, suggesting a potential role in conditions characterized by excessive cell proliferation and vascularization.

Inhibition of Endothelial Cell Proliferation

Research has demonstrated that 15-Oxo-ETE can inhibit the proliferation of endothelial cells, which are the primary cells lining blood vessels. nih.govuni.lu In studies using human umbilical vein endothelial cells (HUVECs), 15-Oxo-ETE was shown to cause a dose-dependent decrease in cellular proliferation. nih.gov This inhibitory effect on endothelial cells suggests that 15-Oxo-ETE may play a crucial role in regulating vascular homeostasis. mdpi.com The capability of 15-Oxo-ETE to inhibit endothelial cell proliferation may have implications for conditions associated with endothelial cell dysfunction, such as chronic inflammation and atherosclerosis. nih.govuni.lu

Table 1: Effect of 15-Oxo-ETE on Endothelial Cell Proliferation

| Cell Line | Concentration of 15-Oxo-ETE | Observed Effect | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1-20 µM | Dose-dependent inhibition of cell proliferation | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Down to 1 µM | Time-dependent inhibition of proliferation | uni.lu |

Suppression of DNA Synthesis in Cell Models

The inhibitory effect of 15-Oxo-ETE on cell proliferation is directly linked to its ability to suppress DNA synthesis. nih.govnih.govresearchgate.net In HUVECs, treatment with 15-Oxo-ETE resulted in a significant reduction in the incorporation of Bromodeoxyuridine (BrdU), a marker of DNA synthesis. nih.gov This suppression of DNA synthesis is a key mechanism through which 15-Oxo-ETE exerts its anti-proliferative effects. nih.gov The inhibition of DNA synthesis has been observed in a time-dependent manner at concentrations as low as 1 µM. uni.lu

Table 2: Impact of 15-Oxo-ETE on DNA Synthesis

| Cell Model | Method of Measurement | Outcome | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Colorimetric BrdU ELISA | Inhibition of BrdU incorporation, indicating suppressed DNA synthesis | nih.gov |

Anti-Angiogenic Implications

By inhibiting endothelial cell proliferation and DNA synthesis, 15-Oxo-ETE demonstrates clear anti-angiogenic potential. nih.govuni.luresearchgate.net Angiogenesis is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth. mdpi.commdpi.com The ability of 15-Oxo-ETE to halt the proliferation of the very cells that form new blood vessels suggests it could act as an endogenous regulator of angiogenesis. nih.gov This has led to suggestions that it may have therapeutic potential in diseases characterized by excessive angiogenesis. mdpi.com

Modulation of Inflammatory Responses

15-Oxo-ETE is increasingly recognized for its role in modulating inflammatory pathways. Its actions are generally anti-inflammatory, contributing to the resolution of inflammation and the maintenance of tissue homeostasis.

Anti-inflammatory Actions in Cellular Contexts

15-Oxo-ETE exhibits anti-inflammatory properties by influencing key signaling pathways involved in the inflammatory response. nih.govnih.gov It has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. nih.gov This is a critical pathway that controls the expression of many pro-inflammatory genes. mdpi.com In cellular models, 15-Oxo-ETE has been observed to inhibit IKKβ, a key enzyme in the NF-κB pathway. nih.gov The reduction of endothelial cell proliferation and migration in response to 15-Oxo-ETE may also contribute to its anti-inflammatory activity. nih.gov These actions suggest that 15-Oxo-ETE may play a role in mitigating chronic inflammatory conditions. nih.govuni.lu

Table 3: Anti-inflammatory Mechanisms of 15-Oxo-ETE

| Cellular Target | Molecular Action | Consequence | Reference |

|---|---|---|---|

| NF-κB Signaling Pathway | Inhibition of IKKβ | Down-regulation of pro-inflammatory gene expression | nih.gov |

| Endothelial Cells | Inhibition of proliferation and migration | Reduction of inflammatory cell infiltration | nih.gov |

Impact on Immune Cell Activation and Function

15-Oxo-ETE, an electrophilic derivative of arachidonic acid, plays a significant role in modulating immune responses, primarily through its effects on immune cell activation and inflammatory signaling pathways. It is biosynthesized by immune cells such as macrophages and monocytes and is recognized as a mediator that can influence the inflammatory environment. nih.govnih.gov

Research indicates that 15-Oxo-ETE functions as an anti-inflammatory agent by targeting key signaling cascades. nih.gov It has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) pathway. nih.gov This inhibition is achieved through the direct interaction with and inhibition of IKKβ (Inhibitor of nuclear factor kappa B kinase subunit beta), a critical kinase in the NF-κB signaling cascade. nih.gov By suppressing IKKβ activity, 15-Oxo-ETE effectively down-regulates the expression of pro-inflammatory cytokines. In studies involving THP-1 cells, a human monocytic cell line, treatment with 15-Oxo-ETE significantly reduced the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

The dual action of inhibiting NF-κB and activating Nrf2 positions 15-Oxo-ETE as a modulator of immune cell function, shifting the cellular response away from a pro-inflammatory state towards a more resolved or homeostatic state. nih.gov Its ability to be produced by macrophages and then act on inflammatory pathways suggests a role in the local regulation of immune responses within tissues. nih.gov

| Signaling Pathway | Effect of 15-Oxo-ETE | Key Molecular Target | Observed Outcome in Immune Cells (THP-1) | Reference |

|---|---|---|---|---|

| NF-κB Pathway | Inhibition | IKKβ | Decreased expression of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) | nih.gov |

| Nrf2 Pathway | Activation | Nrf2 | Upregulation of antioxidant response element (ARE) genes | nih.gov |

Influence on Steroidogenesis

Currently, there is a lack of direct scientific literature and research findings detailing the specific influence of 15-Oxo-ETE on the process of steroidogenesis. While its precursor, 15(S)-HETE, and other lipid mediators are known to interact with various cellular signaling pathways, a direct regulatory role of 15-Oxo-ETE on the synthesis of steroid hormones from cholesterol has not been established in the available research.

Regulation of Cell Survival and Death Pathways

15-Oxo-ETE has demonstrated significant regulatory effects on cell survival and death pathways, with research highlighting its role in promoting cell survival and inhibiting apoptosis, as well as its anti-proliferative activities in specific cell types.

In pulmonary arterial smooth muscle cells (PASMCs), 15-Oxo-ETE has been shown to prevent apoptosis induced by serum deprivation. This pro-survival effect is mediated through the activation of the Akt signaling pathway, a key regulator of cell survival. wikipedia.org The anti-apoptotic action of 15-Oxo-ETE in these cells is characterized by several key events:

Increased Bcl-2 expression: Bcl-2 is an anti-apoptotic protein that helps to maintain mitochondrial integrity. wikipedia.org

Reduced mitochondrial depolarization: This indicates a stabilization of the mitochondrial membrane, preventing the release of pro-apoptotic factors. wikipedia.org

Decreased caspase-3 activity: Caspase-3 is a critical executioner caspase in the apoptotic cascade. wikipedia.org

Attenuation of nuclear fragmentation and DNA strand breaks: These are hallmark features of late-stage apoptosis. wikipedia.org

The protective effect of 15-Oxo-ETE against apoptosis was abrogated when the Akt pathway was blocked, confirming the central role of this pathway in its mechanism of action. wikipedia.org

Conversely, in other cell types, such as human umbilical vein endothelial cells (HUVECs), 15-Oxo-ETE exhibits anti-proliferative effects. It has been shown to inhibit the proliferation of these cells by suppressing DNA synthesis. nih.govtaylorandfrancis.com This suggests that the influence of 15-Oxo-ETE on cell survival is context-dependent and varies by cell type. The inhibition of endothelial cell proliferation points towards a potential anti-angiogenic role for the compound. taylorandfrancis.com

The structural similarities of 15-Oxo-ETE to other lipid mediators that are known to modulate cell proliferation and apoptosis, such as 5-oxo-ETE and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), suggest that it may act through various signaling mechanisms, potentially including both peroxisome proliferator-activated receptor (PPAR) γ-dependent and independent pathways. taylorandfrancis.comwikipedia.org

| Cell Type | Observed Effect | Mechanism/Pathway Involved | Key Findings | Reference |

|---|---|---|---|---|

| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Anti-apoptotic / Pro-survival | Activation of Akt pathway | Increased Bcl-2, decreased caspase-3 activity, reduced mitochondrial depolarization. | wikipedia.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-proliferative | Suppression of DNA synthesis | Inhibition of cellular proliferation, suggesting potential anti-angiogenic activity. | nih.govtaylorandfrancis.com |

Involvement of 15 Oxo Ete in Pathophysiological Mechanisms Mechanistic Research

Role in Chronic Inflammatory Conditions

15-Oxo-ETE is implicated in the modulation of chronic inflammatory responses through its effects on key signaling pathways. As an electrophilic species, it can activate the Nrf2-regulated antioxidant response and inhibit NF-κB-mediated pro-inflammatory signaling by targeting IKKβ. nih.gov This dual action suggests a role in cellular and tissue homeostasis. nih.gov The precursor to 15-Oxo-ETE, 15-HETE, is known to have both beneficial and pathogenic roles in various inflammatory disorders. nih.gov It is speculated that some of the effects previously attributed to 15-HETE could be due to its conversion to 15-Oxo-ETE. nih.gov Furthermore, the ability of 15-Oxo-ETE to inhibit the proliferation of endothelial cells suggests its potential involvement in conditions where macrophage and endothelial cell dysfunction are prominent, such as chronic inflammation. nih.govuni.lu This anti-proliferative effect on endothelial cells may contribute to its anti-inflammatory activity, depending on the specific tissue microenvironment. nih.gov

Contributions to Cancer Development and Progression (Cellular Mechanisms)

The role of 15-Oxo-ETE in cancer is complex, with research indicating both anti-proliferative and other modulatory effects on cancer cell mechanisms.

15-Oxo-ETE has demonstrated anti-proliferative effects on certain cell types, which could be significant in the context of cancer. It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) by suppressing DNA synthesis, suggesting a potential anti-angiogenic role. nih.gov This inhibition was observed at concentrations as low as 1 μM. nih.govuni.lu In contrast, another study reported that 15-Oxo-ETE could inhibit proliferation in breast cancer cell lines, but this effect required much higher concentrations, exceeding 100 μM. nih.govuni.lu

| Cell Line | Effect of 15-Oxo-ETE | Effective Concentration | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of proliferation | Down to 1 μM | nih.govuni.lu |

| Breast Cancer Cell Lines | Inhibition of proliferation | >100 μM | nih.govuni.lu |

A significant connection has been established between cancer progression and the downregulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for converting 15(S)-HETE to 15-Oxo-ETE. nih.govnih.gov The expression of 15-PGDH is notably decreased in several types of human malignancies, including colorectal, breast, and lung carcinomas. nih.gov Specifically, in human colorectal carcinomas, both the expression and activity of 15-PGDH are significantly downregulated compared to matched normal tissue. nih.gov This downregulation is thought to play a tumor-suppressive role. nih.gov Given that 15-PGDH is crucial for the production of 15-Oxo-ETE, its reduced expression in tumors would lead to lower levels of this anti-proliferative metabolite. nih.gov It is speculated that the downregulation of 15-PGDH could suppress the anti-proliferative effect of 15-Oxo-ETE on endothelial cells, potentially exacerbating colorectal cancer by promoting angiogenesis. nih.gov Overexpression of 15-PGDH in mouse models has been shown to decrease cancer cell growth, while its deletion increases susceptibility to tumors. nih.gov

Associations with Atherosclerosis Mechanisms

The involvement of 15-Oxo-ETE in atherosclerosis is suggested by its influence on endothelial and macrophage function, which are central to the development of atherosclerotic plaques. nih.gov The precursor of 15-Oxo-ETE, 15-HETE, is known to play a role in atherosclerosis. nih.gov The anti-proliferative effect of 15-Oxo-ETE on endothelial cells could be a novel mechanism contributing to endothelial dysfunction, a key initiating event in atherosclerosis. nih.govmdpi.com Furthermore, peroxisome proliferator-activated receptor (PPAR) γ agonists, which include analogs of 15-Oxo-ETE like 15d-PGJ2, have been shown to inhibit experimental models of atherosclerosis. nih.gov

Implications in Respiratory Disorders (e.g., Aspirin Hypersensitivity)

Recent studies have highlighted a significant role for 15-Oxo-ETE in the pathophysiology of nonsteroidal anti-inflammatory drug-exacerbated respiratory disease (N-ERD), also known as aspirin-exacerbated respiratory disease. uj.edu.plnih.govresearchgate.net

In patients with N-ERD, the localized synthesis and levels of 15-Oxo-ETE in the airways are significantly altered compared to individuals with aspirin-tolerant asthma (ATA). uj.edu.plnih.govresearchgate.net At baseline, the levels of 15-Oxo-ETE in induced sputum supernatant (ISS) are higher in patients with N-ERD than in those with ATA. uj.edu.plnih.govresearchgate.net Conversely, the baseline levels of its precursor, 15-HETE, are lower in the sputum of N-ERD patients. uj.edu.plnih.govresearchgate.net Following an oral aspirin challenge that induces bronchospasm in N-ERD patients, the levels of 15-Oxo-ETE in their sputum significantly decrease. uj.edu.plnih.govresearchgate.net This suggests that aspirin-induced bronchospasm inhibits the local generation of 15-Oxo-ETE in these individuals. uj.edu.plnih.govresearchgate.net Systemically, plasma levels of 15-Oxo-ETE have also been found to be highest in patients with N-ERD. nih.gov

| Condition | Analyte | Location | Baseline Level Compared to ATA | Level After Aspirin Challenge in N-ERD | Reference |

|---|---|---|---|---|---|

| N-ERD | 15-Oxo-ETE | Induced Sputum Supernatant | Higher | Decreased | uj.edu.plnih.govresearchgate.net |

| 15-HETE | Induced Sputum Supernatant | Lower | - | uj.edu.plnih.govresearchgate.net |

Mechanistic Correlations with Respiratory Pathology

The role of 15-oxo-eicosatetraenoic acid (15-Oxo-ETE) in respiratory pathology is multifaceted, with research pointing towards its involvement in inflammatory and fibrotic processes. Its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), is known to modulate pulmonary vascular medial hypertrophy and angiogenesis in response to hypoxia. nih.gov Studies have shown that hypoxia induces the expression of 15-lipoxygenase (15-LO), the enzyme responsible for producing 15-HETE, in the adventitia of pulmonary arteries. nih.gov This increase in 15-LO/15-HETE signaling is associated with adventitial fibrosis, a key component of hypoxia-induced pulmonary arterial remodeling. nih.gov The mechanism appears to involve the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which in turn activates the transforming growth factor-β1 (TGF-β1)/Smad2/3 signaling cascade, leading to extracellular matrix deposition and fibroblast phenotypic alterations. nih.gov

15-Oxo-ETE itself, formed from the oxidation of 15-HETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), possesses electrophilic properties that allow it to modulate inflammatory signaling pathways. unich.itmdpi.com It has been shown to activate the Nrf2-regulated antioxidant response, a protective mechanism against oxidative stress, which is a key factor in the pathogenesis of pulmonary fibrosis. unich.itnih.gov Concurrently, 15-Oxo-ETE can inhibit the pro-inflammatory NF-κB signaling pathway by targeting IKKβ, a key kinase in the activation of NF-κB. unich.itmdpi.com This dual action of activating antioxidant responses while suppressing pro-inflammatory signaling suggests a potential regulatory role for 15-Oxo-ETE in chronic inflammatory lung diseases. unich.it

Concentrations of 15-Oxo-ETE in Induced Sputum Supernatant

| Patient Group | Median Concentration (pg/mL) | Interquartile Range (IQR) (pg/mL) |

|---|---|---|

| COPD (n=76) | 126.1 | 30.5–323.7 |

| Healthy Controls (n=37) | 215 | 56.2–330.8 |

Data from a study comparing eicosanoid levels in COPD patients and healthy controls. researchgate.net NS = Not Significant.

Potential Relevance in Cystic Fibrosis (CF) Pathology

Cystic fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation and infection, leading to progressive lung damage. mdpi.comnih.gov A key feature of CF pathophysiology is the dysregulation of lipid metabolism, including that of arachidonic acid (AA). unich.itnih.gov While direct research on the specific role of 15-Oxo-ETE in CF is emerging, evidence suggests its potential involvement through the altered AA cascade.

Patients with CF have been shown to have abnormalities in the absorption and composition of plasma lipids, which can be influenced by active inflammatory processes and oxidative stress. nih.gov The respiratory tract in CF is a pro-oxidative environment, which can lead to the enzymatic and non-enzymatic production of various regulatory lipid mediators, including metabolites of AA. nih.gov Studies have identified a range of these oxidized polyunsaturated fatty acid metabolites in the sputum of CF patients. nih.gov

More specifically, recent research has highlighted significant alterations in the levels of 15-lipoxygenase (15-LOX) products in individuals with CF. One study found that CF samples had markedly increased levels of 15-KETE (an alternative name for 15-Oxo-ETE) when compared to healthy individuals and those with other lung diseases like bronchiectasis. mdpi.com This finding points towards a potential role for 15-Oxo-ETE in the chronic inflammatory state of the CF lung. The precursor to 15-Oxo-ETE, 15(S)-HETE, is a major LOX metabolite in the human lung and is known to have both pro- and anti-inflammatory effects on polymorphonuclear neutrophils (PMNs), which are key immune cells in CF lung disease. mdpi.com The dysregulation of the AA pathway, leading to increased 15-Oxo-ETE, could therefore contribute to the unresolved inflammation that persists in CF, even in the absence of infection. mdpi.com

The chronic inflammation and significant oxidative stress inherent to CF pathophysiology create an environment conducive to the production of lipid mediators like 15-Oxo-ETE. acs.orgnih.gov Given that 15-Oxo-ETE has demonstrated anti-inflammatory properties in other contexts by modulating NF-κB and activating Nrf2 signaling, its increased presence in the CF airway could represent a complex, and possibly dysregulated, counter-inflammatory response. unich.itresearchgate.net Further investigation is needed to fully elucidate the specific role of 15-Oxo-ETE in the intricate inflammatory network of cystic fibrosis. mdpi.com

Mechanistic Insights in Other Disease Models

Mechanistic studies in various disease models have revealed that 15-Oxo-ETE is a bioactive lipid with significant signaling capabilities, largely attributed to its electrophilic nature as an α,β-unsaturated ketone. unich.itmdpi.com This chemical feature allows it to interact with and modify key cellular proteins, thereby influencing signaling pathways involved in inflammation and cell proliferation. unich.it

One of the key mechanisms of 15-Oxo-ETE is its ability to inhibit the proliferation of endothelial cells. By suppressing DNA synthesis in human umbilical vein endothelial cells (HUVECs), 15-Oxo-ETE demonstrates potential anti-angiogenic properties. This action is significant, as angiogenesis is a critical process in tumor growth and other pathologies. The biosynthesis of 15-Oxo-ETE has been identified in macrophages and monocytes, cells that are often present in inflammatory microenvironments.

In the context of inflammation, 15-Oxo-ETE has been shown to exert anti-inflammatory effects through two primary pathways. unich.itmdpi.com Firstly, it activates the Nrf2-mediated antioxidant response. unich.it Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, 15-Oxo-ETE can help to mitigate cellular damage from oxidative stress, a common feature of many inflammatory diseases. unich.it Secondly, 15-Oxo-ETE inhibits the pro-inflammatory NF-κB signaling pathway. unich.itmdpi.com It achieves this by inhibiting IKKβ, a critical kinase that phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent activation of NF-κB. unich.it By preventing IκB degradation, 15-Oxo-ETE effectively blocks the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes. unich.it

The table below summarizes the effects of 15-Oxo-ETE on the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated THP-1 cells, a human monocytic cell line.

Inhibition of Pro-inflammatory Cytokine Expression by 15-Oxo-ETE

| Cytokine | Relative Decrease in Expression with 15-Oxo-ETE Treatment |

|---|---|

| TNFα | 86% |

| IL-6 | 98% |

| IL-1β | 61% |

Data showing the significant reduction in the relative expression of TNFα, IL-6, and IL-1β in LPS-stimulated THP-1 cells when co-treated with 15-Oxo-ETE. unich.it

These mechanistic insights from various disease models underscore the pleiotropic nature of 15-Oxo-ETE as a signaling molecule with the potential to modulate key pathological processes such as angiogenesis and inflammation. unich.it

Analytical Methodologies for 15 Oxo Ete Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers high sensitivity and specificity for the detection and characterization of lipid mediators like 15-oxo-ETE. Tandem mass spectrometry (MS/MS) further improves specificity by allowing the selection of precursor ions and the monitoring of specific fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of 15-oxo-ETE. This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. LC-MS/MS allows for the separation of 15-oxo-ETE from other structurally similar lipids and matrix components before detection, thus reducing potential interference and improving accuracy. ebi.ac.ukmdpi.comacs.orgnih.govlcms.czjove.comlipidmaps.orgnih.govcaymanchem.com

Studies have utilized LC-MS/MS to quantify 15-oxo-ETE in various biological matrices, including cell lysates, cell culture media, plasma, and urine. acs.orglipidmaps.orgnih.gov For instance, LC-MS analysis of pentafluorylbenzyl (PFB) derivatives of eicosanoids extracted from LoVo cell lysates showed the separation of 11-oxo-ETE and 15-oxo-ETE. acs.org Another study employed LC-MS/MS to assess the systemic biosynthesis of 15-oxo-ETE in plasma and urine. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of LC that uses smaller particles and higher pressures, resulting in improved chromatographic resolution, speed, and sensitivity. Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a highly efficient platform for the analysis of complex lipid mixtures, including 15-oxo-ETE. mdpi.comcaymanchem.com

A high-throughput UPLC-ESI-MS/MS method has been developed and validated for the simultaneous analysis of numerous oxylipins, including 15-oxo-ETE, in human plasma samples. diva-portal.org This method demonstrated good linearity, detection limits, accuracy, and precision. diva-portal.org UPLC-MS/MS analysis has also shown elevated levels of both 15-HETE and 15-oxo-ETE in patients with acute myocardial infarction. researchgate.net The use of UPLC columns with smaller particle sizes has significantly reduced analysis time compared to traditional LC columns. mdpi.com

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Techniques

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are highly specific detection modes used in tandem mass spectrometry. In these modes, specific precursor ions are selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This targeted approach significantly enhances the selectivity and sensitivity of the analysis, making it ideal for quantifying low-abundance analytes like 15-oxo-ETE in complex biological samples. acs.orglcms.czjove.comlipidmaps.orgmdpi.com

SRM and MRM techniques are commonly used in conjunction with LC or UPLC for the analysis of 15-oxo-ETE. mdpi.comacs.orgjove.comlipidmaps.orgnih.gov For example, stable isotope dilution chiral LC coupled with ECAPCI-SRM/MS has been used to quantify the uptake of 11-oxo-ETE and 15-oxo-ETE in cells. ebi.ac.uk MRM chromatograms are frequently used to visualize and quantify 15-oxo-ETE and its related metabolites. nih.gov Specific MRM transitions are chosen for 15-oxo-ETE and its internal standards to ensure accurate quantification. nih.govnih.gov

Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI)

Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) is an ionization technique often coupled with LC-MS, particularly for the analysis of electrophilic compounds or those that can be derivatized with electron-capturing groups, such as PFB derivatives of eicosanoids. ebi.ac.ukmdpi.comacs.orglcms.czlipidmaps.org ECAPCI in negative ion mode is highly sensitive for the detection of these derivatized lipids. jove.com

ECAPCI, in combination with chiral LC and SRM or MRM, has been extensively used for the quantitative analysis of 15-oxo-ETE and other eicosanoids in various cellular systems. ebi.ac.ukmdpi.comacs.orgjove.comlipidmaps.orgnih.govsemanticscholar.org This approach allows for sensitive detection and quantification, particularly when using PFB derivatives which enhance electron capture ionization efficiency. acs.orgjove.com Representative chromatograms from LC-ECAPCI/SRM/MS analyses demonstrate the separation and detection of 15-oxo-ETE. mdpi.comacs.org

Targeted Lipidomics Strategies

Targeted lipidomics involves the quantitative analysis of a defined set of lipids, focusing on specific lipid classes or pathways. For 15-oxo-ETE research, targeted lipidomics strategies are employed to identify and quantify oxidized lipids, particularly those derived from arachidonic acid metabolism via the LOX and COX pathways. ebi.ac.uknih.govlcms.czjove.comnih.govcaymanchem.comnih.govupenn.edu

Targeted lipidomics approaches, often utilizing LC-MS/MS or UPLC-MS/MS, have been instrumental in identifying 15-oxo-ETE as a major arachidonic acid-derived metabolite in various cell types, including macrophages and epithelial cells. ebi.ac.uknih.govnih.govupenn.edu These strategies enable the simultaneous quantification of 15-oxo-ETE alongside its precursors and related metabolites, providing a comprehensive view of its metabolic context. lcms.czjove.com The use of targeted lipidomics allows for the identification and quantification of oxidized lipids formed under specific experimental conditions, such as treatment with arachidonic acid or calcium ionophore. ebi.ac.uknih.govnih.gov

Stable Isotope Dilution Methods

Stable isotope dilution (SID) is a highly accurate method for quantification that involves adding a known amount of a stable isotope-labeled analog of the analyte (internal standard) to the sample before extraction and analysis. The ratio of the native analyte to the internal standard is measured by mass spectrometry, and the concentration of the native analyte is determined using a calibration curve. SID accounts for potential variations during sample preparation and analysis, such as extraction efficiency and matrix effects, thus improving the accuracy and reproducibility of the results. lcms.czjove.comnih.gov

SID is widely applied in the quantitative analysis of 15-oxo-ETE using LC-MS/MS or UPLC-MS/MS. lcms.czjove.comlipidmaps.orgnih.govnih.gov Stable isotope-labeled internal standards for 15-oxo-ETE, such as [13C20]-15-oxo-ETE or [2H6]5-oxo-ETE (used as an internal standard for 15-oxo-ETE), are used to quantify the endogenous levels of 15-oxo-ETE in biological samples. acs.orgjove.comnih.gov SID-LC-MS methods provide high analytical specificity for quantitative determinations and are considered valuable for biomarker analysis. nih.gov

Detailed Research Findings and Data Tables

Research utilizing these analytical methodologies has provided significant insights into the formation and levels of 15-oxo-ETE in various biological systems.

For example, studies in R15L cells (mouse macrophages expressing human 15-LO-1) treated with arachidonic acid or calcium ionophore have quantified the production of 15-oxo-ETE and its precursor, 15(S)-HETE. mdpi.comnih.gov

| Treatment (R15L cells) | Time Point | 15(S)-HETE (pmol/106 cells) | 15-oxo-ETE (pmol/106 cells) | Analytical Method Used | Source |

| Arachidonic acid | 5 min | ~500 | ~40 | LC-ECAPCI/MRM/MS | nih.gov |

| Calcium ionophore | 40 min | ~18 | ~2 | LC-ECAPCI/MRM/MS | nih.gov |

| 15(S)-HETE | 5 min | - | Peak formation | - | mdpi.com |

| 15(S)-HETE | 11 min | - | Half-life | - | mdpi.com |

Note: Values are approximate based on graphical data or descriptions in the source. "-" indicates data not explicitly available in the source for that specific time point or metric.

Time-course analyses have shown that in R15L cells treated with calcium ionophore, 15(S)-HETE reached maximum concentration around 1 hour (18 pmol/106 cells), while 15-oxo-ETE peaked earlier, around 40 minutes (2 pmol/106 cells). mdpi.com Both metabolites declined thereafter. mdpi.com The half-life for 15(S)-HETE metabolism to 15-oxo-ETE in R15L cells was determined to be 21 minutes, with a half-life for 15-oxo-ETE of 11 minutes. mdpi.com

Intracellular concentrations of 15-oxo-ETE have also been measured in human umbilical vein endothelial cells (HUVECs) incubated with exogenous 15-oxo-ETE. nih.gov

| Incubation Concentration (HUVECs) | Time Point | Intracellular 15-oxo-ETE Concentration | Analytical Method Used | Source |

| 1 µM | 30 min | 408.08 ± 12.13 nM | LC-ECAPCI/MRM/MS | nih.gov |

| 1 µM | 1 h | 154.18 ± 14.91 nM | LC-ECAPCI/MRM/MS | nih.gov |

| 1 µM | 4 h | 70.18 ± 9.85 nM | LC-ECAPCI/MRM/MS | nih.gov |

| 1 µM | 24 h | Below limit of detection | LC-ECAPCI/MRM/MS | nih.gov |

| 10 µM | 30 min | 3.19 ± 1.10 µM | LC-ECAPCI/MRM/MS | nih.gov |

| 10 µM | 1 h | 2.48 ± 0.21 µM | LC-ECAPCI/MRM/MS | nih.gov |

| 10 µM | 4 h | 2.42 ± 0.52 µM | LC-ECAPCI/MRM/MS | nih.gov |

| 10 µM | 24 h | Below limit of detection | LC-ECAPCI/MRM/MS | nih.gov |

These findings highlight the dynamic nature of 15-oxo-ETE levels and its rapid metabolism or clearance in cellular systems.

Targeted lipidomics analysis in LoVo cells (human colorectal carcinoma cells) has shown the secretion of 11-oxo-ETE, 15-oxo-ETE, and 13,14-dihydro-15-oxo-PGE2 into the cell medium following arachidonic acid incubation. acs.org Both 11-oxo-ETE and 15-oxo-ETE reached maximum concentrations 10 minutes after arachidonic acid addition before declining. acs.org

Analysis of plasma and urinary 15-oxo-ETE levels using HPLC-MS/MS has been explored for its diagnostic value in conditions like nonsteroidal anti-inflammatory drug–exacerbated respiratory disease (N-ERD). nih.gov While plasma 15-oxo-ETE levels were highest in N-ERD patients, the specificity for diagnosis based solely on 15-oxo-ETE levels was limited. nih.gov

The application of these sophisticated analytical methodologies has been crucial in advancing the understanding of 15-oxo-ETE biosynthesis, metabolism, and potential biological activities.

Sample Preparation and Derivatization for Analysis (e.g., PFB derivatives)

Sample preparation is a critical initial step in the analysis of 15-oxo-ETE from biological matrices. This typically involves extraction of lipids from the sample to isolate the eicosanoids from other cellular components. Common extraction methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net Following extraction, samples are often dried under nitrogen. acs.orglipidmaps.org

Derivatization is frequently employed, particularly for analysis by gas chromatography (GC-MS) or certain liquid chromatography-mass spectrometry (LC-MS) methods, to enhance volatility, improve chromatographic separation, or increase detection sensitivity. nih.gov Pentafluorobenzyl (PFB) bromide is a common derivatization reagent used for eicosanoids, including 15-oxo-ETE. acs.orglipidmaps.orgmdpi.com PFB derivatization is particularly useful for analysis by electron capture atmospheric pressure chemical ionization (ECAPCI) MS, as it introduces a highly electronegative group that enhances ionization efficiency in negative ion mode. acs.orgnih.govnih.gov

A typical PFB derivatization protocol involves adding anhydrous dichloromethane, followed by a base such as N,N-diisopropylethylamine, and then the PFB reagent to the dried sample extract. lipidmaps.org The mixture is vortexed, incubated (e.g., at 60°C for 1 hour), and then dried down under nitrogen. lipidmaps.org The derivatized samples can then be reconstituted in a suitable solvent for chromatographic analysis. acs.orglipidmaps.org

Quantification in Biological Matrices (e.g., Cell Lysates, Media, Plasma, Urine)

Quantifying 15-oxo-ETE in biological matrices such as cell lysates, cell culture media, plasma, and urine presents challenges due to its low endogenous concentrations and the presence of numerous structurally similar lipids. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) is the current standard method for the quantitative analysis of eicosanoids in biological samples, offering high sensitivity and specificity. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also used, often requiring derivatization to make the analytes volatile. nih.gov

Stable isotope dilution (SID) is a widely used technique in conjunction with LC-MS/MS or GC-MS for accurate quantification. nih.gov This involves adding a known amount of a stable isotope-labeled internal standard (e.g., [13C20]-15-oxo-ETE or [2H6]-5-oxo-ETE, although the latter is an isomer) to the sample at an early stage of preparation. acs.orglipidmaps.orgmdpi.com The ratio of the endogenous analyte to the internal standard is then measured by MS, which helps to correct for variations in sample processing, matrix effects, and instrument response. nih.gov

Multiple reaction monitoring (MRM) is a common MS acquisition mode used for targeted quantitative analysis of eicosanoids, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.govcreative-proteomics.com For example, the transition m/z 317 → 273 has been used for the analysis of 15-oxo-ETE-PFB. mdpi.com

Research findings demonstrate the successful quantification of 15-oxo-ETE in various biological samples:

Cell Lysates and Media: 15-oxo-ETE has been quantified in cell lysates and supernatants from cell cultures, such as LoVo and HCA-7 epithelial cells and R15L cells, often after stimulation with arachidonic acid. acs.orgmdpi.comnih.gov Studies have shown time-dependent formation of 15-oxo-ETE in cell culture, with concentrations reaching picomolar levels. mdpi.com

Plasma and Urine: While the search results primarily highlight cell-based studies for 15-oxo-ETE quantification, LC-MS/MS methods are broadly applicable to the analysis of eicosanoids in plasma and urine. mdpi.comnih.govcreative-proteomics.com General methods for quantifying oxylipins in plasma using LC-MS/MS have been described, involving extraction and sensitive detection. nih.govresearchgate.net

Here is a summary of typical concentration ranges observed in some studies:

| Biological Matrix | Analyte | Concentration Range (approx.) | Reference |

| R15L Cell Culture | 15-oxo-ETE | ~2 pmol/106 cells | mdpi.com |

Note: This table provides approximate values based on specific experimental conditions and may not represent typical physiological concentrations.

Chiral Analysis Techniques

Chiral analysis is essential for determining the stereoisomeric composition of chiral lipids. While 15-oxo-ETE itself does not possess a chiral center, it is often studied alongside chiral precursors and metabolites, such as 15-hydroxyicosatetraenoic acid (15-HETE), which exists as (S) and (R) enantiomers. nih.gov Analyzing the stereochemistry of related compounds can provide insights into the enzymatic pathways involved in 15-oxo-ETE formation. nih.gov

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are used for chiral separations. nih.govaocs.orgchiralpedia.com Chiral separation can be achieved by:

Using chiral stationary phases (CSPs): The enantiomers interact differently with the chiral molecules immobilized on the stationary phase, leading to separation. aocs.orgchiralpedia.commerckmillipore.com

Forming diastereomeric derivatives: The chiral analyte is reacted with a pure enantiomer of a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral stationary phase. aocs.orgchiralpedia.com PFB derivatization, while primarily used for sensitivity enhancement, can be combined with chiral separation techniques. acs.org

Using chiral mobile phase additives: A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers, allowing separation on an achiral column. chiralpedia.com

For eicosanoids and related oxidized lipids, chiral LC coupled with MS detection is a powerful approach. acs.orgnih.govnih.gov Normal phase LC with chiral columns has been successfully used to separate PFB-derivatized oxidized lipids, including the separation of 11-oxo-ETE and 15-oxo-ETE isomers, and the analysis of HETE stereoisomers. acs.orglipidmaps.orgnih.govnih.gov This allows for the sensitive and specific quantification of individual enantiomers or isomers using stable isotope dilution LC-MS/MS. nih.gov

Detailed research findings highlight the application of chiral analysis in the context of 15-oxo-ETE research:

Synthetic Approaches and Chemical Biology of 15 Oxo Ete

Enzymatic Synthesis in Research Settings

Enzymatic synthesis is a key method for producing 15-Oxo-ETE in research settings, often mimicking its natural biosynthesis in cells. 15-Oxo-ETE is primarily synthesized from arachidonic acid through a pathway involving 15-lipoxygenase (15-LO) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov

The process typically begins with the oxygenation of arachidonic acid by 15-LO (specifically ALOX15 or ALOX15B in humans) to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). wikipedia.orgreactome.org 15(S)-HpETE is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by cellular peroxidases. wikipedia.org Finally, 15(S)-HETE is oxidized to 15-Oxo-ETE by NAD+-dependent 15-PGDH (also known as 15-hydroxyprostaglandin dehydrogenase). nih.govwikipedia.orgreactome.org This enzymatic conversion by 15-PGDH has been demonstrated in various cell types, including macrophages and monocytes. nih.govebi.ac.uknih.gov

Studies using cell lines expressing human 15-LO-1 have shown the production of 15(S)-HETE and 15-Oxo-ETE from exogenous and endogenous AA. nih.govebi.ac.ukmdpi.com Inhibition of 15-PGDH with compounds like CAY10397 significantly reduces the formation of 15-Oxo-ETE, confirming the enzyme's role in this metabolic step. nih.govebi.ac.uknih.govacs.org

Enzymatic synthesis allows for the production of stereochemically defined 15-Oxo-ETE, which is important given the stereospecificity of the enzymes involved in eicosanoid metabolism.

Derivatization Strategies for Chemical Biology Studies

Derivatization of 15-Oxo-ETE and related eicosanoids is often employed in chemical biology studies for analysis, detection, and to modify their properties for specific applications. One common derivatization strategy mentioned in the search results is the formation of pentafluorobenzyl (PFB) derivatives. nih.govacs.org PFB derivatization is used in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) for the sensitive and specific detection and quantification of eicosanoids, including 15-Oxo-ETE. nih.govacs.org This approach allows for improved ionization efficiency and fragmentation patterns, which are beneficial for targeted lipidomics analysis.

Another aspect of derivatization, particularly relevant to the biological activity of 15-Oxo-ETE as an α,β-unsaturated ketone electrophile, involves its adduction to nucleophiles. nih.govwikipedia.org 15-Oxo-ETE can react with cysteine residues in proteins, leading to their alkylation and potentially altering their function. nih.govwikipedia.org This intrinsic reactivity can be considered a form of in situ derivatization that mediates its biological effects. For example, 15-Oxo-ETE forms adducts with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govwikipedia.org The formation of these GSH adducts can impact the free intracellular concentration of 15-Oxo-ETE and thus modulate its signaling capacity. nih.gov

Furthermore, derivatization can be used to create labeled versions of 15-Oxo-ETE, such as isotopically labeled standards (e.g., [13C20]-15-oxo-ETE or [2H8]-15(S)-HETE), which are essential for accurate quantification using stable isotope dilution LC-MS methods. nih.govacs.org

Future Research Directions and Open Questions

Elucidation of Novel Molecular Targets and Binding Partners

A primary avenue for future research is the identification of the complete spectrum of molecular targets for 15-Oxo-ETE. As an α,β-unsaturated ketone, 15-Oxo-ETE is an electrophilic species capable of forming covalent Michael adducts with nucleophilic amino acid residues, particularly cysteine, within proteins. nih.govwikipedia.org This reactivity suggests that 15-Oxo-ETE can post-translationally modify a diverse array of proteins, thereby altering their function. nih.gov

Current research has identified a few key targets. One of the most studied is the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that regulates gene expression. jst.go.jp Covalent binding of 15-Oxo-ETE to a reactive cysteine residue (Cys285) in the ligand-binding domain of PPARγ can activate the receptor. jst.go.jp Another identified target is the IκB kinase β (IKKβ) subunit, a critical component of the NF-κB signaling pathway. nih.gov Covalent modification of IKKβ by 15-Oxo-ETE is proposed to inhibit its activity, leading to an anti-inflammatory response. nih.gov

However, these are unlikely to be the only proteins targeted by this reactive lipid. Open questions in this area include:

What is the full "adductome" of 15-Oxo-ETE in different cell types?

Are there specific protein targets that mediate its anti-proliferative effects in endothelial and cancer cells? wikipedia.orgnih.gov

Does 15-Oxo-ETE interact with other nuclear receptors or transcription factors beyond PPARγ?

Proteomic approaches will be crucial in identifying novel binding partners and understanding how these interactions contribute to the pleiotropic effects of 15-Oxo-ETE.

| Known and Potential Molecular Targets of 15-Oxo-ETE | Mechanism of Interaction | Functional Consequence | Supporting Evidence |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Covalent adduction to Cys285 | Transcriptional activation | jst.go.jp |

| IκB kinase β (IKKβ) | Covalent adduction (proposed at Cys179) | Inhibition of NF-κB pathway | nih.gov |

| Keap1 (Kelch-like ECH-associated protein 1) | Covalent adduction (potential) | Activation of Nrf2 pathway | nih.gov |

| Glutathione (B108866) (GSH) | Covalent adduction | Detoxification/Metabolism | nih.gov |

| Other cellular nucleophiles | Covalent adduction | Unknown; potential for broad cellular effects | nih.govwikipedia.org |

Comprehensive Mapping of Downstream Signaling Networks

The known interactions of 15-Oxo-ETE with targets like IKKβ and PPARγ initiate complex downstream signaling cascades. A comprehensive map of these networks is needed to fully understand its cellular effects.

Current knowledge indicates that 15-Oxo-ETE modulates at least two major signaling pathways:

Inhibition of the NF-κB Pathway : By targeting IKKβ, 15-Oxo-ETE prevents the phosphorylation and subsequent degradation of IκBα. This keeps the transcription factor NF-κB sequestered in the cytoplasm, preventing the expression of pro-inflammatory genes such as TNFα, IL-6, and IL-1β. nih.gov

Activation of the Nrf2 Pathway : As an electrophile, 15-Oxo-ETE can activate the Nrf2-mediated antioxidant response. nih.gov This likely occurs through covalent modification of Keap1, the cytosolic repressor of Nrf2, leading to Nrf2 translocation to the nucleus and the transcription of antioxidant genes like heme oxygenase-1 (HO-1). nih.gov

Further research is required to address several open questions:

What are the downstream targets of 15-Oxo-ETE-activated PPARγ in specific cell types?

How does 15-Oxo-ETE signaling lead to the inhibition of DNA synthesis and cell proliferation in vascular endothelial cells? nih.gov

Does 15-Oxo-ETE influence other critical signaling pathways, such as MAP kinase (MAPK) or PI3K/Akt pathways, which are known to be modulated by other lipid mediators? karger.commdpi.com

What are the signaling pathways responsible for 15-Oxo-ETE's reported ability to promote monocyte adhesion to endothelial cells via E-selectin expression, a seemingly pro-inflammatory effect that contrasts with its other known actions? researchgate.net

Identification of Additional Biosynthetic or Metabolic Enzymes

The primary biosynthetic pathway for 15-Oxo-ETE is well-established. It begins with the oxygenation of arachidonic acid by either 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2) to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). nih.gov This is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), which is subsequently oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to yield 15-Oxo-ETE. nih.govwikipedia.orgnih.gov

While this pathway is clear, there are still unanswered questions regarding its regulation and potential alternative routes. For instance, some cytochrome P450 enzymes can convert HpETEs directly to their corresponding oxo-ETEs. nih.gov

On the metabolic side, the rapid clearance of 15-Oxo-ETE from cells suggests efficient inactivation pathways. nih.gov A major route is its conjugation with glutathione (GSH), a reaction likely catalyzed by glutathione S-transferases (GSTs). nih.gov This forms a 15-oxo-ETE-GSH adduct, which is less active and more readily eliminated. nih.gov

Key areas for future investigation include:

Are there other dehydrogenases besides 15-PGDH that can efficiently convert 15(S)-HETE to 15-Oxo-ETE?

Which specific GST isozymes are responsible for the glutathione conjugation of 15-Oxo-ETE in different tissues?

Are there other metabolic pathways for 15-Oxo-ETE, such as reduction or further oxidation, that have not yet been identified?

Exploration of Interplay with Other Lipid Mediators

15-Oxo-ETE does not act in isolation. It is part of a complex network of lipid mediators derived from polyunsaturated fatty acids. Understanding its interplay with other bioactive lipids is crucial.

For example, its precursor, 15(S)-HETE, has its own distinct biological activities, some of which may be beneficial while others are pathogenic. nih.gov The conversion of 15(S)-HETE to 15-Oxo-ETE by 15-PGDH represents a shift in bioactivity from a signaling molecule that acts through specific receptors to a covalent modifier of proteins. nih.govwikipedia.org It is possible that some of the effects previously attributed to 15(S)-HETE could be due to its conversion to 15-Oxo-ETE. nih.gov

There is also a need to explore the relationship between 15-Oxo-ETE and other electrophilic lipids, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which also activates PPARγ and inhibits NF-κB. nih.gov

Future research should focus on:

Do 15-Oxo-ETE and its precursor 15(S)-HETE have synergistic or antagonistic effects in different biological contexts?

How does the activity of 15-Oxo-ETE compare and contrast with that of its positional isomer, 5-oxo-ETE, which is a potent chemoattractant for inflammatory cells acting through a specific G protein-coupled receptor? nih.govwikipedia.org

Is there cross-talk between the 15-LOX pathway that generates 15-Oxo-ETE and the 5-LOX or COX pathways that generate other eicosanoids like leukotrienes and prostaglandins?

Development of Advanced Analytical Techniques for Low Abundance Detection

A significant challenge in studying 15-Oxo-ETE is its chemical nature. As a reactive electrophile, it has a short half-life in biological systems and exists at very low endogenous concentrations. nih.gov Current detection methods primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govresearchgate.net

However, to fully understand its role in vivo, more advanced analytical tools are needed. The development of these techniques is a critical area for future research.

Priorities should include:

Increasing Sensitivity : Developing methods with even lower limits of detection to accurately quantify basal levels of 15-Oxo-ETE in tissues and biofluids.